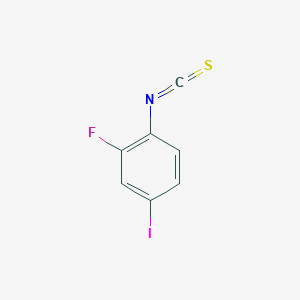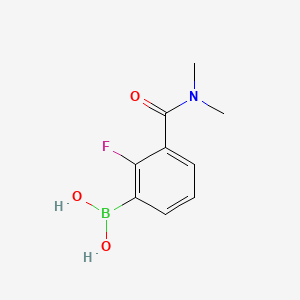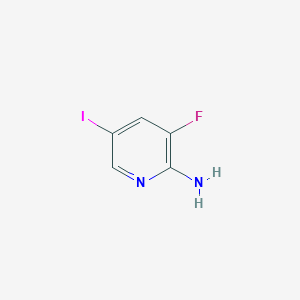![molecular formula C14H11ClF2N2O2 B1442179 1-(4-Chlorophényl)-3-[3-(difluorométhoxy)phényl]urée CAS No. 886542-48-9](/img/structure/B1442179.png)
1-(4-Chlorophényl)-3-[3-(difluorométhoxy)phényl]urée
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea, also known as CFMPU, is a small molecule and is a member of the urea family of compounds. CFMPU has been studied for its potential use in a variety of scientific research applications, such as in drug discovery, biochemistry, and physiology.
Applications De Recherche Scientifique
Recherche de découverte précoce en chimie
Ce composé est fourni aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques rares et uniques . Il est utilisé dans les étapes initiales de la recherche chimique pour explorer de nouvelles réactions, synthétiser de nouveaux composés ou comme matériau de référence pour le développement de méthodes analytiques.
Mécanisme D'action
1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea has been shown to interact with certain biomolecules, such as DNA and proteins. It has been shown to bind to DNA and inhibit the activity of certain enzymes, such as acetylcholinesterase. Additionally, 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea has been shown to interact with certain proteins, such as the enzyme cytochrome P450.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea has been studied for its potential use in biochemistry and physiology. It has been shown to interact with certain biomolecules, such as DNA and proteins. Additionally, 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. Furthermore, 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea has also been studied for its potential use in drug discovery, as it has been shown to interact with certain proteins, such as cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea in laboratory experiments has several advantages. For example, it is a small molecule, which makes it easier to work with and manipulate. Additionally, it is relatively stable and non-toxic, which makes it safer to work with than some other compounds. However, there are also some limitations to using 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is not very reactive, which can make it difficult to use in certain reactions.
Orientations Futures
There are several potential future directions for 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea. For example, it could be used as a starting material for the synthesis of other compounds, such as MDFU. Additionally, it could be used in drug discovery, as it has been shown to interact with certain proteins, such as cytochrome P450. Furthermore, 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea could be studied for its potential use in biochemistry and physiology, as it has been shown to interact with certain biomolecules, such as DNA and proteins. Finally, 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea could be used as a tool to study the mechanisms of action of certain enzymes, such as acetylcholinesterase.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O2/c15-9-4-6-10(7-5-9)18-14(20)19-11-2-1-3-12(8-11)21-13(16)17/h1-8,13H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEGFQDZLHIBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



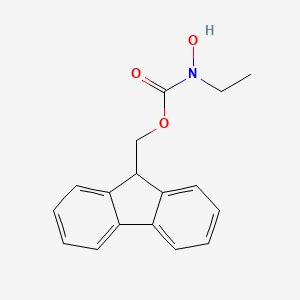
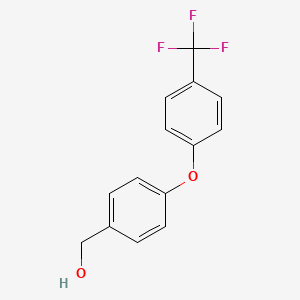

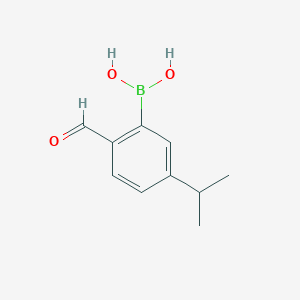


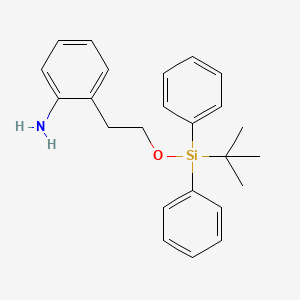

![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)

